molecular formula C12H13F6N3O B1401818 N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide CAS No. 1311279-03-4

N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide

Cat. No.: B1401818
CAS No.: 1311279-03-4
M. Wt: 329.24 g/mol
InChI Key: KMKKRXHSZKLZEQ-UHFFFAOYSA-N
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Description

N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a dimethylaminoethyl group through an acetamide linkage. The presence of trifluoromethyl groups imparts significant chemical stability and lipophilicity, making it an interesting subject for research in medicinal chemistry, materials science, and other domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-chloro-5-trifluoromethylpyridine, undergoes a nucleophilic substitution reaction with dimethylamine to form 2-dimethylamino-5-trifluoromethylpyridine.

    Acylation Reaction: The intermediate is then reacted with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions often require catalysts or specific conditions like elevated temperatures or pressures.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted trifluoromethyl compounds, each with distinct chemical and physical properties.

Scientific Research Applications

N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(4-trifluoromethyl-phenyl)-acetamide
  • N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(3-trifluoromethyl-pyridin-2-yl)-acetamide
  • N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyrimidin-2-yl)-acetamide

Uniqueness

Compared to similar compounds, N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group on the pyridine ring enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2,2,2-trifluoro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F6N3O/c1-20(2)5-6-21(10(22)12(16,17)18)9-4-3-8(7-19-9)11(13,14)15/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKKRXHSZKLZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC=C(C=C1)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide
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N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide
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N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide
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N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide
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N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide
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N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide

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